molecular formula C10H11BrO3 B1383136 Methyl 2-(4-bromo-2-methoxyphenyl)acetate CAS No. 1261878-59-4

Methyl 2-(4-bromo-2-methoxyphenyl)acetate

Cat. No. B1383136
M. Wt: 259.1 g/mol
InChI Key: SNBSVSYZDNKNHA-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.10 g/mol . The IUPAC name for this compound is "methyl 2-(4-bromo-2-methoxyphenyl)acetate" .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-bromo-2-methoxyphenyl)acetate” were not found, there are general methods available for the synthesis of similar compounds. For instance, a protocol for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-2-methoxyphenyl)acetate” can be represented by the canonical SMILES string: COC1=C(C=CC(=C1)Br)CC(=O)OC . This representation provides a text-based way to describe the structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-2-methoxyphenyl)acetate” has a molecular weight of 259.10 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 257.98916 g/mol . The topological polar surface area is 35.5 Ų .

Scientific Research Applications

Chemical Analysis and Detection

  • A study details the use of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detecting and quantifying substances like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), which shares a similar methoxyphenyl structure with Methyl 2-(4-bromo-2-methoxyphenyl)acetate (Poklis et al., 2014).

Metabolism Studies

  • Research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally related to Methyl 2-(4-bromo-2-methoxyphenyl)acetate, provides insights into metabolic pathways and potential applications in medical and forensic sciences (Kanamori et al., 2002).

Structural Analysis and Synthesis

  • A study on the synthesis and molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid provides valuable information on molecular configuration and synthesis techniques, relevant to compounds like Methyl 2-(4-bromo-2-methoxyphenyl)acetate (Guzei et al., 2010).

Pharmaceutical Research

  • Research involving the design, synthesis, and evaluation of various derivatives, including those with a methoxyphenyl structure, provides insights into potential pharmaceutical applications and drug development processes (Ali et al., 2012).

properties

IUPAC Name

methyl 2-(4-bromo-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBSVSYZDNKNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-methoxyphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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